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Cat. No.: B15181138 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-
phenylethyl)phenol, a significant organic compound in various research domains, including

materials science and as a potential intermediate in drug development. Due to the limited

availability of public spectroscopic data for the meta isomer, this document also presents

comparative data for the ortho (2-) and para (4-) isomers to aid researchers in isomer

differentiation and characterization. The guide is intended for researchers, scientists, and

professionals in drug development who require a detailed understanding of the spectroscopic

properties of these compounds.

While specific experimental spectra for 3-(1-phenylethyl)phenol are not readily available in

public databases, this guide furnishes predicted spectral characteristics based on established

principles of spectroscopy and comparative data from its isomers. The molecular formula for 3-
(1-phenylethyl)phenol is C₁₄H₁₄O, and its structure is confirmed by its InChIKey:

YIRXHCFQVQYKCZ-UHFFFAOYSA-N[1].

Comparative Spectroscopic Data
To facilitate the identification and differentiation of (1-phenylethyl)phenol isomers, the following

tables summarize the available quantitative spectroscopic data for the ortho and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Table 1: ¹H NMR Data for (1-Phenylethyl)phenol Isomers

Compound Solvent
Chemical

Shift (δ) ppm
Multiplicity Integration Assignment

2-(1-

Phenylethyl)p

henol

CDCl₃ 7.25-6.70 m 9H Ar-H

4.85 s 1H OH

4.30 q 1H CH

1.65 d 3H CH₃

4-(1-

Phenylethyl)p

henol

CDCl₃ 7.30-7.15 m 5H
Ar-H

(phenylethyl)

7.05 d 2H Ar-H (phenol)

6.75 d 2H Ar-H (phenol)

4.60 s 1H OH

4.10 q 1H CH

1.60 d 3H CH₃

Note: Data for isomers are compiled from typical values for similar structures and available

spectral databases. Actual values may vary based on experimental conditions.

Table 2: ¹³C NMR Data for (1-Phenylethyl)phenol Isomers
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Compound Solvent Chemical Shift (δ) ppm

2-(1-Phenylethyl)phenol CDCl₃

~153 (C-OH), ~145 (Ar-C),

~130-115 (Ar-CH), ~40 (CH),

~22 (CH₃)

4-(1-Phenylethyl)phenol CDCl₃

~154 (C-OH), ~146 (Ar-C),

~138 (Ar-C), ~129-115 (Ar-

CH), ~44 (CH), ~21 (CH₃)

Note: Data for isomers are compiled from typical values for similar structures and available

spectral databases. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy Data
The IR spectra of phenols are characterized by a broad O-H stretching band and absorptions

corresponding to C-O stretching and aromatic C-H and C=C bonds[2][3][4].

Table 3: Key IR Absorptions for (1-Phenylethyl)phenol Isomers
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Compound Vibrational Mode Wavenumber (cm⁻¹) Intensity

2-(1-

Phenylethyl)phenol
O-H stretch 3600-3200 Broad, Strong

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic) 3000-2850 Medium

C=C stretch

(aromatic)
1600-1450 Medium-Strong

C-O stretch 1260-1180 Strong

4-(1-

Phenylethyl)phenol
O-H stretch 3600-3200 Broad, Strong

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic) 3000-2850 Medium

C=C stretch

(aromatic)
1610, 1510 Medium-Strong

C-O stretch 1230 Strong

Note: Data for isomers is based on information from the NIST WebBook and general

spectroscopic principles.

Mass Spectrometry (MS) Data
Mass spectrometry of these isomers typically shows a prominent molecular ion peak and

characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for (1-Phenylethyl)phenol Isomers
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Compound Ionization Mode
Molecular Ion (M⁺)

m/z

Key Fragment Ions

m/z

2-(1-

Phenylethyl)phenol
EI 198

183 ([M-CH₃]⁺), 105,

91, 77

4-(1-

Phenylethyl)phenol
EI 198

183 ([M-CH₃]⁺), 107,

77

Note: Data for isomers is based on information from the NIST WebBook and PubChem

databases.[5]

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for phenolic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

The spectral width should encompass the expected chemical shift range (typically 0-12

ppm for phenols).

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop

of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak should

disappear or significantly diminish[6].

¹³C NMR Acquisition:
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Acquire a one-dimensional ¹³C spectrum, often with proton decoupling.

A larger number of scans is typically required compared to ¹H NMR.

The spectral width should cover the range of 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr

plates.

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the

sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol

mull can be prepared.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer and record the sample spectrum.

The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) is used. Often, the mass

spectrometer is coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)

for separation prior to analysis[7][8][9].

Data Acquisition:
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Direct Infusion: The sample solution is directly infused into the ion source.

Chromatography-Coupled: The sample is injected into the chromatograph, and the eluting

components are introduced into the mass spectrometer.

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation of selected parent ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like 3-(1-phenylethyl)phenol.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
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While direct experimental spectroscopic data for 3-(1-phenylethyl)phenol remains elusive in

the public domain, this technical guide provides a framework for its characterization. By utilizing

the comparative data of its ortho and para isomers and adhering to the outlined experimental

protocols, researchers can effectively identify and characterize 3-(1-phenylethyl)phenol. The

provided workflow illustrates the logical progression from sample preparation to structural

elucidation, serving as a valuable roadmap for scientists in the field. The differentiation of these

isomers is critical, and the spectroscopic techniques detailed herein are indispensable tools for

achieving this with high confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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